Amphotericin b - 1397-89-3

Amphotericin b

Catalog Number: EVT-259717
CAS Number: 1397-89-3
Molecular Formula: C47H73NO17
Molecular Weight: 924.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amphotericin B is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of several types of fungal infections, such as histoplasmosis and cryptococcosis. Amphotericin B is also FDA-approved for the treatment of leishmaniasis, which is a parasitic infection. The FDA-approved uses for amphotericin B vary depending on the formulation of the drug.
Many of the infections for which amphotericin B treatment is FDA-approved can be opportunistic infections (OIs) of HIV.

Lipid Preparations of Amphotericin B

Compound Description: Lipid preparations of Amphotericin B are formulations where the drug is complexed with lipids. These formulations aim to reduce the nephrotoxicity associated with conventional Amphotericin B while maintaining efficacy. Examples include liposomal Amphotericin B (AmBisome), Amphotericin B lipid complex (Abelcet), and Amphotericin B colloidal dispersion (ABCD). [, , ]

Deoxycholate Amphotericin B (D-AmB)

Compound Description: Deoxycholate Amphotericin B (D-AmB), often referred to as conventional Amphotericin B, is a formulation where the drug is complexed with sodium deoxycholate. This formulation has been the standard treatment for invasive fungal infections for many years. [, ]

Sodium Deoxycholate

Compound Description: Sodium deoxycholate is a bile salt used as a solubilizing agent in the formulation of deoxycholate Amphotericin B. [, ]

Relevance: While not structurally similar to Amphotericin b itself, sodium deoxycholate is a crucial component of the D-AmB formulation. It facilitates the drug's administration but also contributes to its toxicity. [, ]

Fluconazole

Compound Description: Fluconazole is a triazole antifungal agent commonly used for the treatment of various Candida infections. [, , ] It is available in both oral and intravenous formulations.

Relevance: Fluconazole belongs to a different class of antifungals than Amphotericin b and has a different mechanism of action. It is often used as a step-down therapy after initial treatment with Amphotericin B. [, , , , ]

Ketoconazole

Compound Description: Ketoconazole is another triazole antifungal agent with a broad spectrum of activity against various fungi. [, , , ]

Relevance: Similar to Fluconazole, Ketoconazole belongs to a different class of antifungals than Amphotericin b and has a different mechanism of action. It is often considered as an alternative to Amphotericin b in certain clinical settings. [, , , ]

Itraconazole

Compound Description: Itraconazole is a triazole antifungal agent, similar to Fluconazole and Ketoconazole, but with a different spectrum of activity. [, , , ]

Relevance: Itraconazole is another alternative to Amphotericin b, particularly for certain types of fungal infections. It also belongs to the triazole class and shares a similar mechanism of action with other azole antifungals. [, , , ]

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent often used to treat invasive aspergillosis and other serious fungal infections. [, , , , ]

Relevance: Like other triazoles, Voriconazole offers a different mechanism of action compared to Amphotericin b. It is considered a potent antifungal and may be used as a first-line treatment for some fungal infections or as salvage therapy after Amphotericin b. [, , , , ]

Miconazole

Compound Description: Miconazole is an imidazole antifungal agent commonly used for topical treatment of fungal skin infections. [, ]

Relevance: While belonging to a different class of antifungals than Amphotericin b, Miconazole's activity against Candida species makes it relevant to the research on fungal infections. [, ]

Caspofungin

Compound Description: Caspofungin belongs to the echinocandin class of antifungal agents. It acts by inhibiting the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. [, , ]

Relevance: Caspofungin represents a different class of antifungal drugs compared to Amphotericin b and targets a distinct pathway in fungal cells. It is often used for invasive candidiasis and other infections caused by susceptible fungi. [, , ]

Anidulafungin

Compound Description: Anidulafungin is another echinocandin antifungal agent, similar in its mechanism of action to Caspofungin. [, , ]

Relevance: Anidulafungin provides a different antifungal approach compared to Amphotericin b and targets the same fungal cell wall synthesis pathway as Caspofungin. It is used for similar fungal infections and is often considered an alternative to Amphotericin b. [, , ]

Micafungin

Compound Description: Micafungin belongs to the echinocandin class of antifungal agents, similar to Caspofungin and Anidulafungin. [, ]

Relevance: As an echinocandin, Micafungin provides a distinct antifungal mechanism compared to Amphotericin b by inhibiting fungal cell wall synthesis. It is another potential alternative to Amphotericin b for specific fungal infections. [, ]

Flucytosine

Compound Description: Flucytosine is a fluorinated pyrimidine antifungal agent that is often used in combination with other antifungals, such as Amphotericin b, for synergistic effects. [, ]

Ergosterol

Compound Description: Ergosterol is a sterol found in the cell membranes of fungi and protozoa, playing a crucial role in membrane structure and function. []

Relevance: Ergosterol is the target of Amphotericin b's antifungal activity. The drug binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. []

Pentamidine

Compound Description: Pentamidine is an antimicrobial agent used to treat various protozoal infections, including African trypanosomiasis (sleeping sickness) and Pneumocystis pneumonia. []

Relevance: While not an antifungal, Pentamidine is relevant to the research on Amphotericin b resistance. In one study, Leishmania mexicana parasites resistant to Amphotericin B showed increased sensitivity to Pentamidine. []

Overview

Amphotericin B is a polyene macrolide antibiotic derived from the fermentation of the bacterium Streptomyces nodosus. It is primarily used as an antifungal agent, particularly for severe fungal infections such as cryptococcal meningitis and systemic candidiasis. Amphotericin B works by binding to ergosterol, a key component of fungal cell membranes, leading to cell death. Its efficacy against a broad spectrum of fungi makes it a critical drug in clinical settings, especially for immunocompromised patients.

Source

Amphotericin B is produced naturally by the soil bacterium Streptomyces nodosus. The biosynthesis of this compound involves complex metabolic pathways that have been studied extensively to enhance production yields through genetic and metabolic engineering techniques .

Classification

Amphotericin B is classified as an antifungal agent and belongs to the class of polyene antibiotics. It is further categorized into various formulations, including conventional Amphotericin B and liposomal formulations like AmBisome, which are designed to reduce toxicity and improve pharmacokinetics .

Synthesis Analysis

Methods

The synthesis of Amphotericin B can be approached through both natural extraction and synthetic routes. The natural method involves fermentation processes using Streptomyces nodosus, while synthetic approaches have been developed to create derivatives or improve yields.

Technical Details

  1. Fermentation: The production begins with culturing Streptomyces nodosus under controlled conditions. Metabolic engineering techniques have been employed to enhance the yield by optimizing nutrient conditions and genetic modifications .
  2. Chemical Synthesis: Total synthesis has been achieved through complex organic chemistry methods, involving multiple steps that include the formation of the polyene structure and functional group modifications . For example, one synthetic route involves constructing the macrolide ring followed by functionalization to introduce necessary side chains.
Molecular Structure Analysis

Structure

Amphotericin B has a complex molecular structure characterized by a large macrolide ring and multiple hydroxyl groups. Its molecular formula is C47H73N1O17C_{47}H_{73}N_{1}O_{17}, with a molecular weight of approximately 924.1 g/mol.

Data

  • Molecular Weight: 924.1 g/mol
  • Structural Features: The structure includes a polyene chain with alternating double bonds and hydroxyl groups that are crucial for its interaction with ergosterol in fungal membranes .
Chemical Reactions Analysis

Reactions

Amphotericin B undergoes various chemical reactions, particularly those involving its interaction with ergosterol. The primary reaction is the formation of pores in fungal cell membranes, which leads to leakage of cellular contents and ultimately cell death.

Technical Details

  • Pore Formation: Upon binding to ergosterol, Amphotericin B aggregates to form pores in the membrane, disrupting osmotic integrity.
  • Stability: In solution, Amphotericin B can form aggregates or micelles depending on concentration and solvent conditions, which influences its bioactivity and pharmacokinetics .
Mechanism of Action

Process

The mechanism of action of Amphotericin B primarily involves its affinity for ergosterol, a sterol found in fungal membranes but absent in human cells.

Data

  1. Binding: Amphotericin B binds to ergosterol with high affinity, leading to membrane disruption.
  2. Pore Formation: This binding results in the formation of transmembrane channels or pores that allow ions (such as potassium and sodium) to leak out, causing cell death.
  3. Toxicity: While it preferentially targets fungal cells, Amphotericin B can also bind to cholesterol in human cells, leading to potential nephrotoxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amphotericin B is typically a yellowish powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • pH Stability: Amphotericin B is stable at pH levels between 5 and 7 but may degrade outside this range.
  • Thermal Stability: It exhibits stability under normal storage conditions but can degrade upon exposure to heat or light .
Applications

Scientific Uses

Amphotericin B is widely used in clinical settings for treating severe fungal infections. Its applications include:

  • Antifungal Therapy: Treatment for cryptococcal meningitis in HIV/AIDS patients and systemic candidiasis.
  • Research Tool: Used in studies investigating fungal biology and membrane dynamics due to its specific action on ergosterol-containing membranes.
  • Formulation Development: Research into novel formulations (e.g., liposomal versions) aims to enhance delivery efficiency while minimizing toxicity .
Historical Context and Evolution of Amphotericin B in Antifungal Therapy

Discovery and Early Development from Streptomyces nodosus Fermentation

The discovery of amphotericin B in 1955 marked a watershed moment in medical mycology. Isolated from the actinomycete Streptomyces nodosus (strain M-4575) found in soil samples collected near the Orinoco River in Venezuela, this compound represented a breakthrough in antimicrobial research [1] [4] [6]. The screening effort led by researchers at the Squibb Institute for Medical Research aimed to identify natural products with antifungal activity, yielding two distinct molecules: amphotericin A (a tetraene) and amphotericin B (a heptaene) [6]. The name "amphotericin" reflects the compound's amphoteric properties—it contains both acidic and basic functional groups that enable it to form salts under acidic or basic conditions [6] [10].

Structurally, amphotericin B belongs to the polyene macrolide class, characterized by a 38-membered macrocyclic lactone ring with a series of seven conjugated double bonds (heptaene) on the hydrophobic face and multiple hydroxyl groups on the hydrophilic side (Figure 1) [5] [9]. This amphipathic configuration is fundamental to its biological activity. Initial studies quickly revealed that amphotericin B exhibited substantially greater antifungal potency than both nystatin (discovered in 1949) and amphotericin A, particularly against systemic fungal pathogens [6]. Early testing in infected mice showed promising results, but poor water solubility presented formidable challenges for human administration [6].

Table 1: Key Characteristics of Early Polyene Antifungals

CharacteristicNystatin (1949)Amphotericin A (1955)Amphotericin B (1955)
Producing OrganismS. nourseiS. nodosusS. nodosus
Polyene TypeHexaeneTetraeneHeptaene
SolubilityPoor water solubilityPoor water solubilityPoor water solubility
Administration RouteTopical onlyNot developed clinicallyIntravenous (after formulation)
Antifungal SpectrumNarrow (superficial)ModerateBroad (systemic)
Clinical SignificanceFirst antifungal antibioticLimited developmentGold-standard systemic antifungal

After extensive formulation development, the first clinically usable preparation emerged in 1958 as a micellar suspension complexed with sodium deoxycholate, enabling intravenous administration [1] [9]. This formulation, marketed as Fungizone®, received FDA approval and revolutionized the treatment of systemic fungal infections that were previously uniformly fatal. The introduction of amphotericin B deoxycholate (D-AmB) represented the first effective therapy for life-threatening fungal infections including cryptococcosis, histoplasmosis, and disseminated candidiasis [4] [6].

Milestones in Formulation Advancements: From Deoxycholate to Lipid-Based Systems

The deoxycholate formulation, while clinically revolutionary, presented significant limitations due to its inherent physicochemical properties and toxicity profile. The conventional D-AmB formulation contains approximately 41 mg of sodium deoxycholate and 20.2 mg of phosphate buffer per vial, forming micellar aggregates in aqueous solutions [1]. In this arrangement, deoxycholate molecules surround the hydrophobic polyene chains of amphotericin B, creating a colloidal dispersion that enables intravenous delivery but also influences drug behavior in biological systems [1] [2]. The detergent-like properties of deoxycholate facilitate the release of amphotericin B monomers that can interact with mammalian membranes, contributing to adverse effects [2].

These limitations catalyzed four decades of pharmaceutical innovation, leading to lipid-based delivery systems designed to alter amphotericin B's biodistribution and reduce nonspecific membrane interactions:

  • Amphotericin B Lipid Complex (ABLC): Developed in the early 1990s and approved by FDA in 1995 (Abelcet®), ABLC consists of amphotericin B complexed with two phospholipids (dimyristoylphosphatidylcholine and dimyristoylphosphatidylglycerol) in approximately a 1:1 drug-to-lipid molar ratio, forming ribbon-like structures 1.6-11 μm in size [1] [4] [10]. This large, complex structure is rapidly taken up by the reticuloendothelial system (RES), particularly targeting the liver, spleen, and lungs. The recommended dosage is 5 mg/kg/day [10].

  • Liposomal Amphotericin B (L-AmB): Approved by FDA in 1997 (AmBisome®), this represents the most technologically advanced formulation. L-AmB consists of true unilamellar liposomes approximately 60-80 nm in diameter, composed of hydrogenated soy phosphatidylcholine, cholesterol, and distearoylphosphatidylglycerol in a 2:1:0.8 molar ratio with amphotericin B intercalated within the bilayer [1] [2] [4]. The small particle size and negative surface charge allow prolonged circulation time and reduced RES uptake compared to ABLC. This facilitates preferential delivery to fungal cell walls in infected tissues rather than mammalian cell membranes [2] [7].

  • Amphotericin B Colloidal Dispersion (ABCD): Marketed as Amphotec®, ABCD consists of disk-shaped complexes of amphotericin B and cholesteryl sulfate in a 1:1 molar ratio [1]. This formulation was discontinued in 2011 due to high rates of infusion-related reactions despite its efficacy [1].

Table 2: Evolution of Amphotericin B Formulations

Formulation (Brand)Structural FeaturesParticle SizeKey AdvantagesDevelopment/Approval Timeline
Deoxycholate (Fungizone®)Micellar aggregates~4 nmCost-effective, broad experienceDeveloped 1958, FDA approved 1959
Lipid Complex (Abelcet®)Ribbon-like phospholipid structures1.6-11 μmReduced nephrotoxicity, RES targetingFDA approved 1995
Liposomal (AmBisome®)Unilamellar vesicles60-80 nmLowest toxicity, prolonged circulationDeveloped 1989, FDA approved 1997
Colloidal Dispersion (Amphotec®)Disk-shaped complexes~115 nmAlternative lipid carrierFDA approved 1996 (discontinued 2011)

These lipid formulations fundamentally altered amphotericin B pharmacokinetics. While D-AmB achieves peak plasma concentrations of 1-2 mg/L after a 1 mg/kg dose, L-AmB achieves significantly higher peak concentrations (approximately 83 mg/L after a 5 mg/kg dose) due to its stability in circulation [2] [7]. The distribution half-life of L-AmB (7-10 hours) exceeds that of D-AmB (24 hours), while its elimination half-life extends to approximately 100-150 hours versus 15 days for D-AmB [2]. Critically, intact liposomes in L-AmB prevent dissociation of amphotericin B in circulation, reducing renal exposure and subsequent toxicity [2] [7].

Impact on Modern Mycology: Paradigm Shifts in Treating Invasive Fungal Infections

The introduction of amphotericin B precipitated a fundamental shift in medical mycology, transforming previously fatal systemic fungal infections into treatable conditions. Its broad spectrum encompasses nearly all medically important fungi, including Candida species (except C. lusitaniae), Aspergillus species, Cryptococcus neoformans, dimorphic fungi (Histoplasma, Blastomyces, Coccidioides), and mucormycetes [3] [4] [6]. This breadth remains unparalleled among subsequent antifungal classes, including azoles and echinocandins [6] [7].

The drug's enduring clinical relevance after more than six decades stems from several distinctive pharmacological properties:

  • Low Resistance Development: Unlike azoles and echinocandins, resistance to amphotericin B remains uncommon despite decades of widespread use [6] [10]. This stems from its mechanism targeting ergosterol—a fundamental structural component of fungal membranes—and the significant fitness cost to fungi that alter ergosterol biosynthesis or content [6] [19]. While some species (C. lusitaniae, A. terreus, Scedosporium apiospermum, and emerging Candida auris) display intrinsic resistance, these remain exceptions rather than the rule [6].

  • Fungicidal Activity: Unlike many azoles which are primarily fungistatic, amphotericin B exhibits concentration-dependent fungicidal activity against most susceptible fungi [3] [9]. This cidal activity is particularly valuable in immunocompromised patients with profound neutropenia or other defects in cellular immunity.

  • Mechanistic Complexity: Beyond the classical model of pore formation following ergosterol binding, research has revealed additional mechanisms including: (1) ergosterol sequestration that disrupts membrane protein function without pore formation; (2) induction of oxidative damage through reactive oxygen species generation; and (3) immunomodulatory effects that enhance proinflammatory cytokine production and phagocytic activity [5] [6]. These multimodal actions create a high barrier to resistance development.

  • Expanding Clinical Utility: Lipid formulations have enabled higher dosing (up to 10-15 mg/kg/day for L-AmB in CNS mucormycosis) and extended therapeutic applications including empirical therapy in febrile neutropenia, cryptococcal meningitis induction therapy (particularly in HIV), and treatment of visceral leishmaniasis [3] [7]. Recent research explores innovative delivery systems including nanoparticles, cochleates, and oral lipid nanocrystals that completed successful phase 2 trials for cryptococcal meningitis [4] [8] [10].

Table 3: Contemporary Clinical Applications of Amphotericin B Formulations

Infection TypePreferred FormulationRole/RationaleKey Guidelines
MucormycosisL-AmB (high-dose)First-line therapyIDSA, ECMM
Cryptococcal MeningitisD-AmB or L-AmB + flucytosineInduction therapyIDSA, WHO
Invasive AspergillosisL-AmB when azoles contraindicatedSalvage/alternativeIDSA, ECMM
Visceral LeishmaniasisL-AmBFirst-line in immunocompetentWHO
Empirical Febrile NeutropeniaL-AmBBroad spectrum coverageIDSA, ESMO

Modern mycology continues to recognize amphotericin B's irreplaceable role despite newer antifungal classes. Current IDSA guidelines designate it as first-line therapy for mucormycosis, induction therapy for cryptococcal meningitis (with flucytosine), and disseminated histoplasmosis [3] [7]. Its importance was recently underscored during the COVID-19 pandemic, where it served as frontline therapy for coronavirus-associated mucormycosis [3]. Furthermore, ongoing research explores novel applications including topical formulations (eye drops, vaginal suppositories), aerosolized prophylaxis in high-risk transplant patients, and immunomodulatory applications that exploit its ability to stimulate protective immune responses beyond direct antifungal effects [10].

Properties

CAS Number

1397-89-3

Product Name

Amphotericin b

IUPAC Name

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C47H73NO17

Molecular Weight

924.1 g/mol

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)

InChI Key

APKFDSVGJQXUKY-UHFFFAOYSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Solubility

In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml
INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL
Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate
In water, 750 mg/L at 25 °C

Synonyms

Amphocil
Amphotericin
Amphotericin B
Amphotericin B Cholesterol Dispersion
Amphotericin B Colloidal Dispersion
Fungizone

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.